molecular formula C100H66 B15169493 9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene CAS No. 917595-65-4

9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene

Cat. No.: B15169493
CAS No.: 917595-65-4
M. Wt: 1267.6 g/mol
InChI Key: BHQBDOOJEZXHPS-UHFFFAOYSA-N
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Description

9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups attached to an anthracene core

Preparation Methods

The synthesis of 9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the anthracene core, followed by the introduction of phenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts and phenylboronic acids. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings, using reagents like halogens or nitro compounds.

Scientific Research Applications

9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems.

    Industry: It is investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In electronic devices, its multiple phenyl groups and anthracene core facilitate efficient charge transport and light emission. In biological systems, its interactions with cellular components and potential to generate reactive oxygen species are areas of active research.

Comparison with Similar Compounds

Similar compounds include other anthracene derivatives with phenyl substitutions. These compounds share some properties but differ in their specific electronic and chemical behaviors. For example:

    9,10-diphenylanthracene: Similar structure but fewer phenyl groups, leading to different electronic properties.

    2,3,6,7-tetraphenylanthracene: Another anthracene derivative with phenyl groups, used in similar applications but with distinct reactivity.

This compound’s unique structure, with multiple phenyl groups, sets it apart by providing enhanced stability and specific electronic characteristics, making it valuable for advanced materials and electronic applications.

Properties

CAS No.

917595-65-4

Molecular Formula

C100H66

Molecular Weight

1267.6 g/mol

IUPAC Name

9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene

InChI

InChI=1S/C100H66/c1-11-39-67(40-12-1)85-87(69-43-15-3-16-44-69)91(73-51-23-7-24-52-73)99(92(74-53-25-8-26-54-74)88(85)70-45-17-4-18-46-70)97-81-63-35-31-59-77(81)95(78-60-32-36-64-82(78)97)96-79-61-33-37-65-83(79)98(84-66-38-34-62-80(84)96)100-93(75-55-27-9-28-56-75)89(71-47-19-5-20-48-71)86(68-41-13-2-14-42-68)90(72-49-21-6-22-50-72)94(100)76-57-29-10-30-58-76/h1-66H

InChI Key

BHQBDOOJEZXHPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=C(C(=C(C(=C1C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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